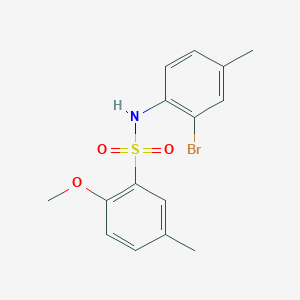
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is a chemical compound that belongs to the family of oxoesters. It is commonly used in scientific research for its unique properties and potential applications.
Wirkmechanismus
The mechanism of action of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is not fully understood. However, it is believed that the compound acts as a carrier for hydrophobic drugs, improving their solubility and bioavailability. The compound may also exhibit antioxidant and anti-inflammatory properties, which can further enhance its therapeutic potential.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate can exhibit a range of biochemical and physiological effects. The compound has been shown to exhibit antioxidant and anti-inflammatory properties, which can help reduce oxidative stress and inflammation in the body. Additionally, the compound has been shown to exhibit cytotoxic effects against cancer cells, making it a potential candidate for cancer therapy.
Vorteile Und Einschränkungen Für Laborexperimente
One of the key advantages of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate is its ability to encapsulate hydrophobic drugs, improving their solubility and bioavailability. The compound is also relatively easy to synthesize and purify, making it a suitable candidate for use in lab experiments. However, the compound may exhibit limited stability under certain conditions, which can affect its efficacy and reproducibility in lab experiments.
Zukünftige Richtungen
There are several potential future directions for research on 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate. One area of interest is the development of new drug delivery systems using the compound. Researchers could explore the use of the compound in combination with other polymers or lipids to improve drug delivery efficiency. Another area of interest is the investigation of the compound's potential as a therapeutic agent for cancer or other diseases. Research could focus on elucidating the compound's mechanism of action and optimizing its efficacy and safety in preclinical and clinical studies. Additionally, researchers could explore the use of the compound in other applications, such as in the development of new materials or sensors.
Synthesemethoden
The synthesis of 2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate involves the reaction between 4-methoxyphenylacetic acid and 4-methylphenylacetic acid with ethyl chloroformate. The reaction occurs in the presence of a base, such as triethylamine, and a solvent, such as dichloromethane. The resulting product is purified through column chromatography to obtain a pure sample.
Wissenschaftliche Forschungsanwendungen
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate has been extensively used in scientific research for its potential applications as a drug delivery system. The compound has been shown to exhibit good solubility in water and can encapsulate hydrophobic drugs. The resulting drug-loaded particles have increased stability and bioavailability, making them suitable for use in pharmaceutical formulations.
Eigenschaften
Produktname |
2-(4-Methylphenyl)-2-oxoethyl 3-(4-methoxyphenyl)propanoate |
|---|---|
Molekularformel |
C19H20O4 |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
[2-(4-methylphenyl)-2-oxoethyl] 3-(4-methoxyphenyl)propanoate |
InChI |
InChI=1S/C19H20O4/c1-14-3-8-16(9-4-14)18(20)13-23-19(21)12-7-15-5-10-17(22-2)11-6-15/h3-6,8-11H,7,12-13H2,1-2H3 |
InChI-Schlüssel |
YYWZIXGHTWUEAX-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CC=C(C=C2)OC |
Kanonische SMILES |
CC1=CC=C(C=C1)C(=O)COC(=O)CCC2=CC=C(C=C2)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





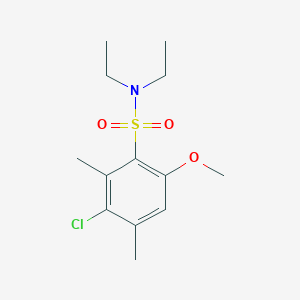
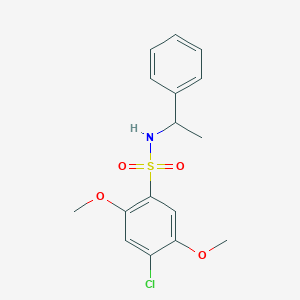

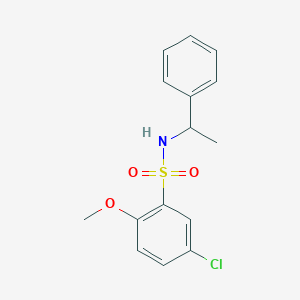

![2-{4-[(4-Bromo-2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}phenyl methyl ether](/img/structure/B288599.png)

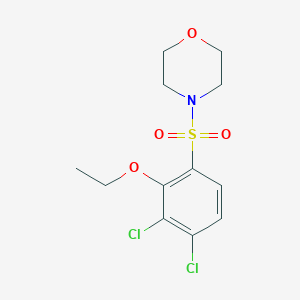

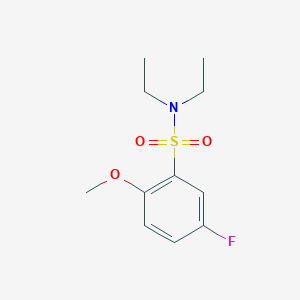
![1-[(5-Fluoro-2-methoxyphenyl)sulfonyl]-3-methylpiperidine](/img/structure/B288614.png)
